molecular formula C11H11N3S B2979171 [(naphthalen-1-yl)amino]thiourea CAS No. 13207-48-2

[(naphthalen-1-yl)amino]thiourea

Cat. No.: B2979171
CAS No.: 13207-48-2
M. Wt: 217.29
InChI Key: ZFWLQFOXJBCIEW-UHFFFAOYSA-N
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Description

Significance of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

The thiourea motif, characterized by the SC(NH) core structure, is a privileged scaffold in both organic and medicinal chemistry. chemicaljournal.innih.govchemicaljournal.in Its structural features, including the thione and two amino groups, allow for a variety of chemical transformations and interactions. biointerfaceresearch.com Thioureas are recognized for their ability to form stable hydrogen bonds, which is a key factor in their interaction with biological targets like enzymes and receptors. nih.gov This has led to their incorporation into numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. chemicaljournal.in The versatility of the thiourea scaffold makes it a valuable building block for the synthesis of diverse and complex molecules. biointerfaceresearch.com

The reactivity of the thiourea unit, with its hard and soft donor atoms, also makes it a versatile ligand in coordination chemistry, capable of forming stable complexes with various metals. researchgate.netunlp.edu.ar This property is exploited in the development of catalysts and materials with specific electronic and chemical properties. unlp.edu.ar

Influence of the Naphthalene (B1677914) Moiety on Chemical and Biological Properties of Thiourea Derivatives

The incorporation of a naphthalene ring into a thiourea derivative significantly influences its chemical and biological characteristics. Naphthalene, a bicyclic aromatic hydrocarbon, is a well-explored scaffold in medicinal chemistry due to its inherent cytotoxic properties and its presence in numerous bioactive compounds. researchgate.netnih.govijpsjournal.com Its large, planar, and lipophilic nature can enhance the binding of a molecule to biological targets, often through π-π stacking interactions. biointerfaceresearch.com

Overview of [(naphthalen-1-yl)amino]thiourea and Related Structural Analogues within Academic Literature

The specific compound, this compound, with the chemical formula CHNS, is a subject of academic interest. nih.gov Research has explored its synthesis and that of its structural analogues. For example, a series of novel urea (B33335) and thiourea derivatives of naphthalene-1,5-diamine have been synthesized and evaluated for their antimicrobial activity. acgpubs.org These studies often involve the reaction of a naphthalene-containing amine with an isothiocyanate.

Several structural analogues of this compound have been synthesized and their properties investigated. These include compounds where the naphthalene ring is substituted at different positions or where additional functional groups are introduced. For instance, 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea and 1-Benzoyl-3-(naphthalen-1-yl)thiourea are examples of more complex derivatives that have been synthesized and characterized. researchgate.netbldpharm.com

Table 1: Examples of Naphthalene-Thiourea Structural Analogues and Their Investigated Applications

Compound NameInvestigated ApplicationReference
1,1'-(Naphthalene-1,5-diyl)bis(3-(2,6-difluorophenyl)thiourea)Antimicrobial acgpubs.org
1,1'-(Naphthalene-1,5-diyl)bis(3-(3,4-dichlorophenyl)thiourea)Antimicrobial acgpubs.org
1,1'-(Naphthalene-1,5-diyl)bis(3-(m-tolyl)thiourea)Antimicrobial acgpubs.org
1-((S)-1-(Naphthalen-1-yl)ethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thioureaOrganocatalysis mdpi.com
1-(1-(Naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thioureaAnticancer biointerfaceresearch.com
N-((substituted phenyl)carbamothioyl)-1-naphthamidesAlkaline Phosphatase Inhibition researchgate.net

Current Research Trends and Prospective Investigations for Naphthalene-Thiourea Systems

Current research on naphthalene-thiourea systems is focused on the design and synthesis of novel derivatives with enhanced biological activities and specific applications. A significant trend is the exploration of these compounds as potential therapeutic agents, particularly as anticancer and antimicrobial drugs. biointerfaceresearch.comacgpubs.org Researchers are investigating the structure-activity relationships of these molecules to optimize their efficacy and selectivity. biointerfaceresearch.com

Another area of growing interest is the use of naphthalene-thiourea derivatives as organocatalysts in asymmetric synthesis. mdpi.com The chiral environment provided by some of these compounds can be utilized to control the stereochemical outcome of chemical reactions. Additionally, the unique photophysical properties of the naphthalene moiety are being explored for the development of fluorescent chemosensors for ion detection. nih.gov

Future investigations are likely to delve deeper into the molecular mechanisms of action of these compounds, employing computational methods like molecular docking to understand their interactions with biological targets. acgpubs.orgnih.gov The development of more efficient and sustainable synthetic methodologies for these compounds is also an ongoing effort. rsc.org The versatility of the naphthalene-thiourea scaffold suggests that further research will uncover new and valuable applications in materials science, coordination chemistry, and medicinal chemistry. unlp.edu.arrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(naphthalen-1-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,13H,(H3,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWLQFOXJBCIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Naphthalen 1 Yl Amino Thiourea and Its Derivatives

Conventional Solution-Phase Synthesis Techniques

The most prevalent and traditional method for synthesizing naphthalene-thiourea derivatives involves the reaction of a naphthalene-containing isothiocyanate with an appropriate amine, or vice versa. mdpi.com This approach offers a straightforward pathway to a wide array of substituted thioureas.

A primary route begins with 1-naphthyl isothiocyanate, which is reacted with various substituted amines. For instance, the synthesis of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea is achieved by reacting 1-naphthyl isothiocyanate with 1,3-phenylenediamine, resulting in a yield of 82%. researchgate.netaip.org Similarly, reacting 1-naphthyl isothiocyanate with o-, m-, and p-toluidine (B81030) via conventional reflux produces the corresponding 1-(naphthalen-1-yl)-3-(tolyl)thiourea isomers. ukm.my This method has also been used to prepare 1,4-phenylene-bis[3-(α-naphthyl)thiourea] by refluxing 1-naphthyl isothiocyanate with 1,4-phenylenediamine in dichloromethane (B109758) for 28 hours. researchgate.net

Another well-established conventional technique is the isothiocyanate-mediated synthesis, which starts from a carboxylic acid. researchgate.net In this multi-step process, a naphthoic acid is first converted to its more reactive acid chloride derivative. nih.govresearchgate.net The acid chloride then reacts with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in a suitable solvent like anhydrous acetone (B3395972) to form a naphthoyl isothiocyanate intermediate. researchgate.netnih.govconicet.gov.ar This intermediate is not isolated but is reacted in situ with a primary or secondary amine to yield the final N-acyl-N'-substituted thiourea (B124793) derivative. researchgate.netresearchgate.net The reaction is typically carried out under reflux for several hours. nih.gov

A less common method involves the reaction of N-methyl-1-naphthylcyanamide with hydrogen sulfide (B99878) in the presence of ammonia. This process yields 1-methyl-1-(1-naphthyl)-2-thiourea with yields between 82-90%. orgsyn.org

The following table summarizes various conventional synthetic approaches for naphthalene-thiourea derivatives.

Starting Material 1Starting Material 2ProductYield (%)Reference
1-Naphthyl isothiocyanate1,3-Phenylenediamine1-(3-Aminophenyl)-3-(naphthalen-1-yl)thiourea82% researchgate.netaip.org
1-Naphthoic acid chloridePotassium thiocyanate, then various anilines1-(1-Naphthoyl)-3-(substituted phenyl) thioureasNot specified nih.gov
N-Methyl-1-naphthylcyanamideHydrogen sulfide / Ammonia1-Methyl-1-(1-naphthyl)-2-thiourea82-90% orgsyn.org
1-Naphthyl isothiocyanateo-, m-, or p-toluidine1-(Naphthalen-1-yl)-3-(tolyl)thiourea31-82% ukm.my

Microwave-Assisted Synthetic Approaches and Comparative Analysis

In the quest for more efficient and rapid synthetic methods, microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating. ukm.edu.my This technique has been successfully applied to the synthesis of naphthalene-thiourea derivatives, offering significant advantages in terms of reaction time and product yield. ukm.myresearchgate.net

A comparative study on the synthesis of 1-(naphthalene-1-yl)-3-(o, m, p-tolyl)thioureas highlights the benefits of microwave irradiation. ukm.my The conventional reflux method, reacting naphthyl isothiocyanate with toluidine isomers, required 6 hours to complete, with yields ranging from 31% to 82%. ukm.my In stark contrast, the microwave-assisted method, conducted at 800 W, reduced the reaction time to a mere 5 minutes and improved the yields to a range of 82% to 89%. ukm.myresearchgate.net

This dramatic acceleration is attributed to the efficient and direct heating of the solvent and reactants by microwaves, leading to a rapid increase in temperature and pressure within the reaction vessel. ukm.edu.my The improved yields suggest that this rapid heating may also minimize the formation of side products often associated with prolonged reaction times in conventional methods. ukm.edu.my

The following table provides a direct comparison of conventional reflux and microwave-assisted methods for the synthesis of specific naphthalene-thiourea isomers.

CompoundMethodReaction TimeYield (%)Reference
1-(Naphthalene-1-yl)-3-(o-tolyl)thioureaConventional Reflux6 hours31% ukm.my
1-(Naphthalene-1-yl)-3-(o-tolyl)thioureaMicrowave Irradiation5 minutes82% ukm.my
1-(Naphthalene-1-yl)-3-(m-tolyl)thioureaConventional Reflux6 hours82% ukm.my
1-(Naphthalene-1-yl)-3-(m-tolyl)thioureaMicrowave Irradiation5 minutes88% ukm.my
1-(Naphthalene-1-yl)-3-(p-tolyl)thioureaConventional Reflux6 hours60% ukm.my
1-(Naphthalene-1-yl)-3-(p-tolyl)thioureaMicrowave Irradiation5 minutes89% ukm.my

Green Chemistry Principles Applied to Naphthalene-Thiourea Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of naphthalene-thiourea synthesis, several approaches align with these principles.

One of the key strategies is the use of environmentally benign solvents, such as water. mdpi.com While many organic reactions require anhydrous organic solvents, methods have been developed for thiourea synthesis in aqueous media, which significantly reduces the environmental impact. mdpi.com For example, the reaction of amines with carbon disulfide in water, catalyzed by silica, has been reported for the synthesis of N-sulfonylcyclothioureas. mdpi.com

Solvent-free reaction conditions represent another important green chemistry approach. acs.org These methods not only eliminate solvent waste but can also lead to higher reaction rates and easier product isolation.

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a greener process. This approach minimizes solvent usage, reduces waste, and saves time and energy. acgpubs.org A one-pot synthesis of urea (B33335)/thiourea derivatives of naphthalene-1,5-diamine has been reported with excellent yields (89-96%) by treating the diamine with phenyl isothiocyanates. acgpubs.org

Stereoselective Synthesis of Chiral Naphthalene-Thiourea Derivatives

The synthesis of chiral thioureas is of great interest due to their widespread use as organocatalysts in asymmetric synthesis. The most common method for preparing chiral thioureas, including those with a naphthalene (B1677914) scaffold, involves the reaction of an isothiocyanate with an enantiomerically pure amine. mdpi.com

This straightforward condensation reaction allows the chirality of the amine to be directly transferred to the final thiourea product. Researchers have prepared numerous new N-urethane-protected amino alkyl isothiocyanates which can then be reacted with amines to form chiral thioureas. mdpi.com While the search results highlight the general synthesis of chiral thioureas, specific examples detailing the stereoselective synthesis of chiral naphthalene-thiourea derivatives are less explicitly detailed. However, the established principles apply directly. For example, reacting 1-naphthyl isothiocyanate with a chiral amine, such as an enantiomerically pure phenylethylamine, would be a standard approach to generate a chiral naphthalene-thiourea derivative. mdpi.com

Another strategy involves using chiral starting materials derived from natural sources. For instance, modifying chiral 1,2-diamines can lead to the formation of chiral thiourea derivatives. mdpi.com The synthesis of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea from 1,3-phenylenediamine provides a structural motif that could be adapted for stereoselectivity if a chiral diamine were used as the starting material. researchgate.net

Spectroscopic Characterization Methodologies for Naphthalene Thiourea Systems

Fourier-Transform Infrared Spectroscopy (FT-IR) and Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.

For naphthalene-thiourea systems, the FT-IR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the thiourea (B124793) moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. analis.com.mytjnpr.org The stretching vibration of the thiocarbonyl group (C=S) is a crucial diagnostic peak, although its position can vary. In many derivatives, it is observed in the 1140-1250 cm⁻¹ range. analis.com.myresearchgate.net However, some studies assign a weak band around 750-850 cm⁻¹ to the C=S stretch. conicet.gov.ar The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1500-1600 cm⁻¹ region. analis.com.mytjnpr.org Bending vibrations for N-H and C-H groups also appear at lower wavenumbers, contributing to the complexity of the fingerprint region.

Interactive Table 2: Key FT-IR Vibrational Frequencies for Naphthalene-Thiourea Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3100 - 3400Stretching (ν)N-H (Thiourea) analis.com.mytjnpr.org
> 3000Stretching (ν)Aromatic C-H analis.com.mytjnpr.org
1500 - 1600Stretching (ν)Aromatic C=C analis.com.my
~1520Bending (δ)N-H analis.com.my
1140 - 1250Stretching (ν)C=S (Thiocarbonyl) analis.com.myresearchgate.net

Mass Spectrometry (MS, HRMS) and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For the parent compound, [(naphthalen-1-yl)amino]thiourea (1-naphthalenylthiourea), the chemical formula is C₁₁H₁₀N₂S, corresponding to a molecular weight of approximately 202.28 g/mol . nist.gov High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy. In Liquid Chromatography-Mass Spectrometry (LC-MS) analyses of related derivatives, the molecular ion peak [M+H]⁺ is readily observed. analis.com.my

The fragmentation pattern provides insight into the molecule's stability and connectivity. Upon ionization, the molecular ion can undergo several fragmentation pathways. Common fragmentations include the cleavage of the C-N bond between the naphthalene (B1677914) ring and the thiourea group, leading to the formation of a naphthylamine or naphthyl radical cation (m/z ~143) and a thiourea fragment. Another likely fragmentation is the loss of the thiourea side chain or parts of it, such as the loss of HS or H₂S. The stability of the naphthalene ring system means that fragments containing this moiety will be prominent in the spectrum.

Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound

Fragment (Ion) m/z (approx.) Plausible Origin
[C₁₁H₁₀N₂S]⁺202Molecular Ion (M⁺)
[C₁₀H₇NH₂]⁺143Naphthylamine cation
[C₁₀H₇]⁺127Naphthyl cation
[CH₄N₂S]⁺76Thiourea cation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is related to the types of chromophores present in the structure.

The this compound molecule contains two primary chromophores: the naphthalene ring system and the thiourea group. The naphthalene moiety is responsible for strong absorptions in the UV region due to π→π* transitions. These typically result in multiple absorption bands, with a strong band often observed below 300 nm. The thiourea group also contributes to the electronic spectrum, primarily through n→π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms and the π-system of the C=S bond. These transitions are generally weaker and occur at longer wavelengths compared to the π→π* transitions. In studies of related compounds in DMSO, absorption bands have been noted around 340 nm. researchgate.net The interaction between the two chromophores can also lead to intramolecular charge-transfer (ICT) bands, where electron density is transferred from the electron-rich thiourea part to the aromatic naphthalene system upon electronic excitation. These ICT bands are sensitive to solvent polarity and chemical environment. researchgate.net

Interactive Table 4: Typical Electronic Transitions in Naphthalene-Thiourea Systems

Transition Type Chromophore Typical Wavelength Region Reference
π→πNaphthalene Ring< 300 nm researchgate.net
n→πC=S (Thiourea)~340 nm researchgate.net
Charge-TransferNaphthalene-Thiourea SystemVariable, often > 300 nm researchgate.net

Structural Elucidation and Conformational Analysis of Naphthalene Thiourea Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides a definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the molecular conformation, bond parameters, and intermolecular interactions of naphthalene-thiourea derivatives.

X-ray diffraction studies have revealed that the acylthiourea group in many 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas adopts a planar conformation. conicet.gov.ar For instance, in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the cyclohexane (B81311) ring is found in a chair conformation. nih.gov The planarity of the central thiourea (B124793) moiety is a common feature, often with the C=O and C=S bonds in a pseudo-antiperiplanar orientation. conicet.gov.ar

Table 1: Selected Torsion Angles in Naphthalene-Thiourea Derivatives

Compound/FeatureTorsion Angle (°)Reference
Dihedral angle between aromatic rings33.32(6) nih.gov
Dihedral angle between aromatic rings18.51(7) nih.gov
Dihedral angle between phenyl ring and perylene (B46583) core59.3 scispace.com

This table is for illustrative purposes and the values are specific to the studied compounds.

A recurring and structurally significant feature in naphthalene-thiourea derivatives is the presence of intramolecular hydrogen bonds. The most common of these is the N—H···O hydrogen bond formed between the thioamide proton and the carbonyl oxygen atom. conicet.gov.arnih.govrsc.org This interaction leads to the formation of a pseudo-six-membered ring, which stabilizes the molecular conformation and contributes to the planarity of the acylthiourea group. conicet.gov.arnih.gov The presence of this intramolecular hydrogen bond is supported by both spectroscopic data and X-ray crystallographic analysis. nih.govrsc.org

Table 2: Intramolecular Hydrogen Bond Parameters

BondDonor-Acceptor Distance (Å)Reference
N—H···OSpecific distances vary by compound conicet.gov.arnih.govrsc.org
N-H···Cl3.114(7) researchgate.net
N-H···Cl3.153(6) researchgate.net

Note: The exact bond distances are dependent on the specific molecular structure.

In the solid state, naphthalene-thiourea derivatives self-assemble into extended supramolecular structures through a variety of intermolecular hydrogen bonds. These interactions play a critical role in the stability of the crystal lattice. Commonly observed intermolecular hydrogen bonds include N—H···S, N—H···O, and C—H···O interactions. rsc.orgresearchgate.net

The N—H···S hydrogen bonds often lead to the formation of centrosymmetric dimers. nih.govrsc.org In some structures, a combination of N—H···S and C—H···S hydrogen bonds connects molecules into infinite helical chains. researchgate.net Furthermore, cooperative N—H···O and C—H···π interactions can link molecules into two-dimensional networks. researchgate.net The presence of C–H···O and C–H···N hydrogen bonds has also been noted as a factor in the crystal packing of some derivatives. rsc.org

C—H···π interactions, where a C-H bond points towards the electron-rich π system of an aromatic ring, are also frequently observed and contribute to the three-dimensional architecture of the crystal. nih.govrsc.orgscispace.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.orgresearchgate.net This analysis has confirmed the importance of various contacts, such as H···H, H···C/C···H, H···O/O···H, and H···S/S···H interactions, in the crystal packing of these molecules. nih.govrsc.orgresearchgate.net The red and blue triangles on the shape index of a Hirshfeld surface can indicate the presence of π···π stacking interactions. researchgate.net

Tautomerism and Isomeric Forms

Thiourea derivatives can exist in different tautomeric forms, primarily the thione and thiol forms. While the thione form is generally more stable, the possibility of the thiol tautomer has been proposed in some cases, based on observations such as a short N(2)–C(1) bond length in the crystal structure. rsc.org The equilibrium between these tautomers can be influenced by the solvent and other environmental factors.

Additionally, these molecules can exist as different isomers, such as ortho, meta, and para isomers when substituted on a phenyl ring. ukm.my The specific isomeric form can have a significant impact on the molecule's properties and biological activity.

Conformational Dynamics in Solution

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, the conformational dynamics in solution can be quite different. In solution, molecules have more freedom of movement, and multiple conformations may exist in equilibrium. rsc.org Techniques such as ¹H NMR spectroscopy can provide insights into the conformational behavior in solution. ukm.myresearchgate.net For example, the chemical shifts of the N-H protons can be indicative of their involvement in hydrogen bonding. researchgate.net It has been observed that while only one stable conformation may be present in the crystal due to packing forces, conformational equilibria are often present in the solution phase. rsc.org

Coordination Chemistry of Naphthalen 1 Yl Amino Thiourea and Its Metal Complexes

Ligand Design and Donor Atom Properties (Sulfur, Nitrogen, Oxygen)

The coordination versatility of [(naphthalen-1-yl)amino]thiourea and its analogues, such as N-aroyl-N'-(naphthalen-1-yl)thiourea, stems from the presence of multiple potential donor atoms: the thiocarbonyl sulfur, the amino and amido nitrogen atoms, and in the case of acyl derivatives, the carbonyl oxygen atom. nih.govconicet.gov.ar These hard and soft donor atoms provide a multitude of bonding possibilities. nih.gov The thiourea (B124793) backbone allows for significant electronic delocalization and can exist in thione and thioenol tautomeric forms, further expanding its coordination modes.

The key donor atoms and their properties are:

Sulfur (S): The thiocarbonyl sulfur is a soft donor atom, exhibiting a strong affinity for soft metal ions like Pt(II), Pd(II), Ag(I), and Hg(II). Coordination through the sulfur atom is a common feature in the metal complexes of thiourea derivatives.

Nitrogen (N): The nitrogen atoms of the amino and thioamide groups are harder donor sites compared to sulfur. They can participate in coordination, often leading to the formation of stable chelate rings. The acidity of the NH groups can be tuned by the substituents on the thiourea framework, which in turn affects their coordination behavior.

Oxygen (O): In acyl- or aroyl-substituted derivatives like 1-benzoyl-3-(naphthalen-1-yl)thiourea, the carbonyl oxygen atom introduces a hard donor site. nih.gov This allows for bidentate (O,S) or (N,S) coordination, leading to the formation of stable six-membered chelate rings with metal ions. conicet.gov.arresearchgate.net

The presence of the bulky naphthalene (B1677914) group in this compound introduces significant steric hindrance, which can influence the geometry of the resulting metal complexes and may favor specific coordination modes over others. conicet.gov.arresearchgate.net

Complexation with Transition Metal Ions (e.g., Cu(II), Pt(II), Ni(II), Co(II), Au, Ag, Hg(II))

This compound and its derivatives readily form complexes with a wide range of transition metal ions. The nature of the metal ion and the reaction conditions dictate the stoichiometry and geometry of the resulting complexes.

Copper(II): Cu(II) complexes of naphthyl-substituted thioureas have been synthesized and characterized. researchgate.netresearchgate.net For instance, N,N-diethyl-N'-2-naphthoylthiourea forms a neutral bis-chelate complex with Cu(II), exhibiting a nearly square-planar coordination with a cis-arrangement of the oxygen and sulfur donor atoms. researchgate.net In other cases, distorted tetrahedral geometries have been observed. researchgate.net ESR spectral data of Cu(II) complexes with similar thiourea-based ligands suggest an unpaired electron in the dx2-y2 orbital, which is characteristic of square-planar, square base pyramidal, or octahedral geometries. researchgate.netnih.gov

Platinum(II): Platinum(II) forms stable complexes with thiourea derivatives. Mixed ligand complexes of the type [PtCl(L)(dmso)], where L is a deprotonated thiourea derivative, have been reported to have a nearly square-planar coordination geometry. researchgate.netscilit.com In these complexes, the thiourea ligand coordinates in a bidentate fashion through its oxygen and sulfur atoms. researchgate.net

Nickel(II): Nickel(II) complexes with N-substituted thioureas have been extensively studied. eurjchem.comsciencepublishinggroup.comcore.ac.ukjmaterenvironsci.com N,N-diethyl-N'-2-naphthoylthiourea reacts with Ni(II) to form a neutral bis-chelate with a nearly square-planar coordination and a cis-arrangement of the O and S ligator atoms. researchgate.net The magnetic properties of these complexes are indicative of their geometry, with diamagnetic behavior often suggesting a square-planar environment for Ni(II).

Cobalt(II): Cobalt(II) also forms complexes with thiourea derivatives, and the resulting geometries can vary. kemdikbud.go.id For related systems, tetrahedral and octahedral geometries have been proposed based on spectral and magnetic data. nih.gov

Gold(Au) and Silver(Ag): While specific studies on Au and Ag complexes of this compound are scarce, the known affinity of the soft thiocarbonyl sulfur for these soft metal ions suggests that stable complexes can be formed. Research on related thiourea ligands containing phosphine (B1218219) groups shows coordination of the phosphorus atom to Au(I) and Ag(I) centers. mdpi.com

Mercury(II): The soft nature of Hg(II) makes it highly likely to coordinate with the soft sulfur donor of the thiourea ligand.

The following table summarizes the complexation of some naphthalenyl-thiourea derivatives with various transition metals.

Metal IonLigandObserved GeometryCoordination ModeReference
Cu(II)N,N-diethyl-N'-2-naphthoylthioureaDistorted TetrahedralBidentate (N,S) researchgate.net
Cu(II)N-(cyclohexylcarbamothioyl)-2-naphthamide-- acs.org
Ni(II)N,N-diethyl-N'-2-naphthoylthioureaSquare-planar (cis)Bidentate (O,S) researchgate.net
Pt(II)N,N-diethyl-N'-(benzoyl)thiourea derivativeSquare-planarBidentate (O,S) researchgate.net
Pd(II)N-(dialkylaminothiocarbonyl)-N'-(1-naphthyl)-arylamidineSquare-planar (trans)Bidentate (N,S) researchgate.net
Co(II)1-phenyl-3-naphthoyl-2-thioureaOctahedralBidentate (O,S) kemdikbud.go.id

Bonding Modes and Geometries of Metal-Thiourea Complexes

The versatile nature of the thiourea moiety allows for several bonding modes, which in turn leads to a variety of coordination geometries in the resulting metal complexes.

Bonding Modes:

Monodentate: The ligand can coordinate to a metal center through only the sulfur atom. This is common when the other potential donor atoms are sterically hindered or when the metal ion has a strong preference for soft donors.

Bidentate: Chelation involving two donor atoms is a prevalent bonding mode. For acyl derivatives like 1-benzoyl-3-(naphthalen-1-yl)thiourea, bidentate coordination typically occurs through the carbonyl oxygen and the thiocarbonyl sulfur (O,S), forming a six-membered ring. nih.govresearchgate.net Alternatively, coordination can occur through a nitrogen atom and the sulfur atom (N,S). researchgate.net

Bridging: In polynuclear complexes, the thiourea ligand can bridge two or more metal centers, utilizing its multiple donor sites.

Coordination Geometries: The geometry of the metal complex is influenced by the coordination number of the metal ion, the nature of the ligand, and steric factors.

Square-Planar: This geometry is commonly observed for d⁸ metal ions like Pt(II), Pd(II), and Ni(II). researchgate.netresearchgate.netuj.edu.pl For example, the Ni(II) complex with N,N-diethyl-N'-2-naphthoylthiourea adopts a cis-square-planar geometry. researchgate.net

Tetrahedral: This geometry is often found for Co(II) complexes and can also be seen in Cu(II) complexes where steric hindrance from bulky ligands, such as the naphthalene group, prevents a planar arrangement. researchgate.net

Octahedral: Metal ions like Co(II) and Cu(II) can form octahedral complexes, typically with a 1:2 metal-to-ligand ratio, where the remaining coordination sites are occupied by other ligands or solvent molecules. researchgate.netkemdikbud.go.id

The table below provides some crystallographic data for a related naphthalenyl thiourea derivative, illustrating the planarity of the molecule which is conducive to coordination.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
1-Benzoyl-3-(naphthalen-1-yl)thioureaMonoclinicP2₁/c9.73685.225628.61992.126 nih.gov
1-(4-Chloro-benzoyl)-3-naphthalen-1-yl-thioureaTriclinicP-16.96210.77011.73880.03 researchgate.net

Metal Ion Binding and Recognition Mechanisms

Thiourea derivatives are excellent candidates for the development of chemosensors for metal ion recognition. The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence. The interaction between the thiourea ligand and a metal ion is governed by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory.

The naphthalene moiety in this compound can play a role in the recognition process. Its fluorescent properties can be modulated upon complexation with a metal ion. For instance, binding to a paramagnetic metal ion like Cu(II) could lead to fluorescence quenching.

The mechanism of recognition often involves:

Selective Coordination: The specific arrangement of donor atoms and the steric profile of the ligand allow for selective binding to certain metal ions over others.

Conformational Changes: Upon metal binding, the ligand may undergo a conformational change to accommodate the coordination geometry of the metal ion. This can alter the electronic properties of the molecule.

Signal Transduction: The binding event leads to a change in the spectroscopic properties of the molecule. In naphthalenyl derivatives, changes in the π-π* transitions of the naphthalene ring upon coordination can result in detectable changes in UV-Vis or fluorescence spectra.

Supramolecular Assembly and Coordination Networks

The ability of the thiourea functional group to form strong and directional hydrogen bonds is a key factor in the formation of supramolecular assemblies. The N-H protons of the thiourea moiety act as hydrogen bond donors, while the thiocarbonyl sulfur can act as a hydrogen bond acceptor.

In the solid state, this compound and its metal complexes can self-assemble into higher-order structures through a network of intermolecular interactions, including:

Hydrogen Bonding: N-H···S and N-H···O (in acyl derivatives) hydrogen bonds are common motifs that drive the formation of one-, two-, or three-dimensional networks. nih.govconicet.gov.ar

π-π Stacking: The planar naphthalene rings can engage in π-π stacking interactions, which further stabilize the supramolecular architecture.

The combination of coordination bonds to metal centers and non-covalent interactions like hydrogen bonding and π-π stacking can lead to the formation of complex and functional coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and molecular sensing.

Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Activity

Naphthalene-based thiourea (B124793) derivatives have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria and fungi.

Derivatives incorporating the naphthalen-1-yl-amino thiourea moiety have shown significant antibacterial properties. Studies on a series of naphthalimide–thiourea derivatives demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.03 µg/mL. nih.gov These compounds also exhibited potent inhibition against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA), with MIC values ranging from 0.06 to 4 µg/mL. nih.govrsc.org

A pioneering class of urea (B33335)/thiourea derivatives of naphthalene-1,5-diamine also displayed significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis, B. sphaerius) and Gram-negative bacteria (P. aeruginosa, E. coli, K. aerogenes, C. violaceum). acgpubs.org The presence of fluoro substitutions on the aromatic ring of these derivatives was found to enhance the antimicrobial activity. acgpubs.org Similarly, other research has identified quinoline (B57606) thiourea compounds that are active against E. coli, S. aureus, and MRSA, showcasing the versatility of the thiourea scaffold in antibacterial drug design. core.ac.uk

Antibacterial Activity of Naphthalene-Thiourea Derivatives
Compound TypeBacterial StrainActivity (MIC)Reference
Naphthalimide–thiourea derivative (17b)S. aureus0.03125 µg/mL nih.gov
Naphthalimide–thiourea derivative (17b)MRSA & VRSA0.06 µg/mL nih.gov
Naphthalimide–thiourea derivatives (4l, 4m, 17c)S. aureus0.125 µg/mL nih.gov
Naphthalene-1,5-diamine thiourea derivativesS. aureus, P. aeruginosa, E. coliSignificant Activity acgpubs.org

The antifungal potential of naphthalene-thiourea derivatives has been evaluated against various fungal pathogens. Naphthalene-1,5-diamine thiourea derivatives have shown considerable antifungal activity against species such as Aspergillus niger, Candida tropicum, and Rhizopus oryzae. acgpubs.org The efficacy of these compounds was found to be comparable to the standard drug, clotrimazole. acgpubs.org

Other studies focusing on different naphthalene (B1677914) derivatives have also confirmed their activity against Candida species and Aspergillus niger. nih.govscielo.br For instance, certain coumarin-thiazole hybrids containing a naphthalene ring have been tested against C. albicans and A. niger. nih.gov The broad-spectrum antifungal activity highlights the potential of this chemical class in developing new therapeutic agents for fungal infections. jddtonline.infoscielo.br

Antifungal Activity of Naphthalene-Thiourea Derivatives
Compound TypeFungal StrainActivityReference
Naphthalene-1,5-diamine thiourea derivativesA. niger, C. tropicum, R. oryzaeSignificant Activity acgpubs.org
2-arylamino-5-hydroxy-naphthalene-1,4-dionesCandida species, Aspergillus nigerPotent Activity nih.gov
Coumarin-thiazole hybrids with naphthaleneC. albicans, A. nigerModerate to Good Activity nih.gov

The antimicrobial effects of naphthalene-thiourea derivatives are believed to stem from their interaction with key microbial enzymes. One of the primary proposed mechanisms is the inhibition of DNA gyrase. acgpubs.org This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the disruption of DNA synthesis and ultimately cell death. acgpubs.org Molecular docking studies have supported this hypothesis, showing that derivatives like 4-fluorophenyl, 3-trifluoromethylphenyl, and 4-chlorophenyl substituted naphthalene-thioureas fit stably into the binding pocket of DNA gyrase. acgpubs.org Other thiourea derivatives have also been identified as potential dual inhibitors of DNA gyrase and topoisomerase IV. mdpi.com

Additionally, some antibacterial agents can induce the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance, including the NAD+/NADH ratio, and damages macromolecules, leading to bacterial death. nih.gov While not specifically detailed for [(naphthalen-1-yl)amino]thiourea itself, this is a known mechanism for various antimicrobial compounds. nih.gov

Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, naphthalene-thiourea compounds have emerged as a promising class of anticancer agents.

Numerous studies have documented the cytotoxic effects of naphthalene-thiourea derivatives against a panel of human cancer cell lines. For example, the (S)-enantiomer of 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea demonstrated a potent growth inhibitory effect against breast cancer cell lines (MCF-7, T47D, and MDA-MB-453) with IC50 values ranging from 3.0 to 5.5 µM. biointerfaceresearch.com The increased activity of this enantiomer was attributed to its ability to suppress key cell cycle regulators. biointerfaceresearch.com

N-naphthoyl thiourea derivatives have also shown antiproliferative activity against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cells. biointerfaceresearch.com Furthermore, certain novel thiourea derivatives have shown high potency against the MCF-7 cell line, with IC50 values as low as 10.17 µM, while exhibiting lower toxicity towards normal cell lines. mdpi.com

In Vitro Cytotoxicity of Naphthalene-Thiourea Derivatives
CompoundCell LineActivity (IC50)Reference
1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (S-enantiomer)MCF-7, T47D, MDA-MB-453 (Breast)3.0 - 5.5 µM biointerfaceresearch.com
1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (R-enantiomer)MCF-7, T47D, MDA-MB-453 (Breast)5 - 13 µM biointerfaceresearch.com
N-naphthoyl thiourea derivativesMCF-7, HCT116, A549Active biointerfaceresearch.com
Diarylthiourea derivative (Compound 4)MCF-7 (Breast)338.33 µM nih.gov
Novel thiourea derivative (7a)MCF-7 (Breast)10.17 µM mdpi.com

The anticancer activity of these compounds is linked to their interaction with specific molecular targets involved in cancer progression. One significant target is Sirtuin-1 (SIRT1), a histone deacetylase that plays a complex role in cell proliferation, survival, and DNA damage response. nih.gov Thiourea derivatives are being investigated as SIRT1 inhibitors. researchgate.net For instance, a compound containing both naphthalene and thiourea moieties, 3‐(naphthalen‐2‐yl)‐N‐(([3‐(trifluoromethyl)phenyl]carbamoothioyl)amino)‐1,2,4‐oxadiazole‐5‐carboxamide, was identified as a potential SIRT1 inhibitor. researchgate.net SIRT1 can deacetylate various proteins, and its regulation can impact DNA binding and the stability of factors involved in DNA replication. nih.gov

Furthermore, the mechanism of action for some derivatives involves direct interaction with DNA. biointerfaceresearch.com The cytotoxic effects of certain diarylthiourea compounds on MCF-7 cells have been linked to the induction of apoptosis and cell cycle arrest in the S phase, suggesting an interference with DNA replication processes. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

The anticancer potential of thiourea derivatives, including those with a naphthalene moiety, is a significant area of research. Structure-activity relationship (SAR) studies aim to understand how the chemical structure of these compounds influences their cytotoxic effects on cancer cells.

Research indicates that the antiproliferative effects of N-naphthoyl thiourea derivatives are notable, with some compounds showing greater cytotoxicity than the standard drug doxorubicin (B1662922) against cell lines such as MCF-7 (human breast adenocarcinoma), HCT116 (human colon carcinoma), and A549 (human lung cancer). acs.orgresearchgate.net The introduction of bulky groups to the thiourea derivative can significantly impact antitumor activity. analis.com.my For instance, in a series of 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea enantiomers, the (S) enantiomer demonstrated a more potent growth inhibitory effect against breast cancer cells (MCF7, T47D, and MDA-MB-453) than the (R) enantiomer. biointerfaceresearch.com The IC50 values for the (S) enantiomer ranged from 3.0 to 5.5 µM, while the (R) enantiomer's values were between 5 and 13 µM. biointerfaceresearch.com This enhanced activity is attributed to the (S) enantiomer's ability to suppress the expression of key cell cycle regulators, leading to cell cycle arrest. biointerfaceresearch.com

Table 1: Anticancer Activity of selected Naphthalen-yl Thiourea Derivatives

CompoundCancer Cell LineActivity (IC50/GI50)Reference
1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (S enantiomer)MCF-7, T47D, MDA-MB-453 (Breast)3.0–5.5 μM biointerfaceresearch.com
1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (R enantiomer)MCF-7, T47D, MDA-MB-453 (Breast)5–13 μM biointerfaceresearch.com
N-Naphthoyl thiourea-copper complexMCF-7, HCT116, A549&lt; 1.3 μM acs.orgresearchgate.net

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit various enzymes is a cornerstone of their biological profile. These inhibitory activities are crucial for their potential application in managing a range of diseases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Thiourea derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. mdpi.comnih.govconicet.gov.ar The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com

Several studies have synthesized and tested thioureas containing a naphthalene moiety for their anticholinesterase activity. researchgate.netresearchgate.net For example, a series of novel 1,2,4-triazole (B32235) derivatives with a naphthalene group showed significant inhibitory potency against BChE, with some compounds exhibiting inhibition in the nanomolar range and high selectivity over AChE. researchgate.net One of the most potent compounds, 35a, had an IC50 value of 0.025 µM for BChE. researchgate.net Another study on chiral thioureas containing a naphthalene moiety also reported potent inhibitory activity against both AChE and BChE, with IC50 values as low as 15.07 nM and 14.15 nM, respectively. researchgate.net Dibenzoazepine-substituted triazole hybrids containing a naphthalen-1-yl group have also demonstrated potent BChE and AChE inhibition, with Ki values down to 1.15 nM for BChE. acs.org These findings underscore the potential of the naphthalen-yl thiourea scaffold in designing effective cholinesterase inhibitors.

Table 2: Cholinesterase Inhibition by selected Naphthalen-yl Thiourea Derivatives

Compound Class/DerivativeEnzymeInhibition (IC50/Ki)Reference
Chiral thiourea derivative (Compound 2d)AChE15.07 nM (IC50) researchgate.net
Chiral thiourea derivative (Compound 2d)BChE14.15 nM (IC50) researchgate.net
1,2,4-Triazole derivative with naphthalene (Compound 35a)BChE0.025 µM (IC50) researchgate.net
1,2,4-Triazole derivative with naphthalene (Compound 37a)BChE0.035 µM (IC50) researchgate.net
Dibenzoazepine-triazole hybrid (Compound 13)AChE14.09 nM (Ki) acs.org
Dibenzoazepine-triazole hybrid (Compound 13)BChE1.15 nM (Ki) acs.org
Naphthoquinone thiazole (B1198619) hybrid (Compound 3a-e range)AChE26.12-98.42 nM (Ki) bohrium.com
Naphthoquinone thiazole hybrid (Compound 3a-e range)BChE45.03-84.43 nM (Ki) bohrium.com

Inhibition of Diabetes-Associated Enzymes (e.g., α-amylase, α-glucosidase, Protein Tyrosine Phosphatase 1B)

The management of type 2 diabetes involves controlling postprandial glucose levels, often by inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion. nih.govd-nb.info Protein Tyrosine Phosphatase 1B (PTP1B) is another key target, as it is a negative regulator of insulin (B600854) signaling pathways. nih.govnih.gov

Thiourea derivatives have demonstrated inhibitory activity against these enzymes. Studies on various thiourea compounds have reported inhibition of α-glucosidase and α-amylase. jrespharm.comresearchgate.netnih.gov For instance, certain novel thiourea derivatives showed moderate α-glucosidase inhibitory effects, with one compound exhibiting 52.26 ± 2.35% inhibition at a concentration of 100 µM. jrespharm.comresearchgate.net Another study on imidazo-isoxazole derivatives with thiourea scaffolds also identified potent dual inhibitors of α-amylase and α-glucosidase. researchgate.net While PTP1B is a recognized therapeutic target for diabetes, and PTP1B inhibitors are actively being sought, specific studies detailing the inhibition of PTP1B by this compound were not prominently featured in the reviewed literature, suggesting a potential avenue for future investigation. nih.govnih.gov

Table 3: Inhibition of Diabetes-Associated Enzymes by Thiourea Derivatives

Compound ClassEnzymeInhibition DataReference
5-Trifluoromethyl-substituted thiourea (Compound 5)α-Glucosidase52.26 ± 2.35% at 100 µM jrespharm.comresearchgate.net
Unsymmetrical thiourea (Compound IV)α-Amylase62 µg/mL (IC50) nih.gov
Unsymmetrical thiourea (Compound III)α-Glucosidase75 µg/mL (IC50) nih.gov
Imidazo-isoxazole thiourea hybrid (Compound 5f)α-Amylase26.67 ± 1.25 μM (IC50) researchgate.net
Imidazo-isoxazole thiourea hybrid (Compound 5f)α-Glucosidase39.12 ± 1.83 μM (IC50) researchgate.net

Tyrosinase Inhibition and Melanin (B1238610) Pathway Modulation

Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis. science.govnih.gov Inhibitors of this enzyme are of great interest for cosmetic and therapeutic purposes, particularly in treating hyperpigmentation disorders. nih.govmdpi.com Thiourea-containing compounds are well-known tyrosinase inhibitors, often acting as scavengers of the o-dopaquinone intermediate in the melanin pathway. science.govnih.gov

Studies have shown that thiourea derivatives can effectively inhibit tyrosinase. science.govnih.gov For example, indole-thiourea derivatives have been synthesized and evaluated, with one compound (4b) showing an IC50 of 5.9 ± 2.47 μM, which is more potent than the standard inhibitor, kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.com The structure-activity relationship suggests that smaller halogen atoms, like fluorine, on the phenyl ring enhance the inhibitory potency. mdpi.com Another study repositioned existing thiourea-containing drugs as tyrosinase inhibitors, finding that compounds like thioacetazone and ambazone (B518326) significantly inhibited the enzyme with IC50 values of 14 and 15 μM, respectively. science.gov These findings highlight the potential of the thiourea scaffold, including naphthalene-bearing variants, in the development of novel tyrosinase inhibitors.

Table 4: Tyrosinase Inhibition by Thiourea Derivatives

CompoundEnzymeInhibition (IC50)Reference
Indole–thiourea derivative (4b)Mushroom Tyrosinase5.9 ± 2.47 μM mdpi.com
Indole–thiourea derivative (4c)Mushroom Tyrosinase13.2 ± 1.68 μM mdpi.com
ThioacetazoneMushroom Tyrosinase14 μM science.gov
AmbazoneMushroom Tyrosinase15 μM science.gov
Kojic Acid (Standard)Mushroom Tyrosinase16.4 ± 3.53 μM mdpi.com

Elucidation of Inhibitory Mechanisms via Enzyme Kinetics

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Enzyme kinetic studies can reveal whether an inhibitor binds competitively, non-competitively, uncompetitively, or in a mixed-type manner. nih.gov

For naphthalen-yl thiourea derivatives and related compounds, kinetic analyses have been performed across various enzyme targets. In the context of cholinesterase inhibition, kinetic studies revealed that potent 1,2,4-triazole derivatives bearing a naphthalene moiety act as noncompetitive BChE inhibitors. researchgate.net For diabetes-associated enzymes, a novel imidazo-isoxazole derivative containing a thiourea scaffold was identified as a competitive inhibitor of both α-amylase and α-glucosidase. researchgate.net Similarly, kinetic studies of tyrosinase inhibition by an indole-thiourea derivative (4b) using Lineweaver-Burk plots confirmed it to be a competitive inhibitor. mdpi.com In another study, thiourea-containing drugs were identified as non-competitive tyrosinase inhibitors. science.gov These varied mechanisms highlight the diverse ways in which the thiourea scaffold can interact with enzyme active sites, depending on the specific structure of the derivative and the target enzyme.

Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)

Antioxidant activity is a valuable property for therapeutic compounds, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant potential of chemical compounds. jrespharm.com

Thiourea derivatives, including those with naphthalene structures, have been assessed for their antioxidant properties. nih.govscience.govmdpi.com In one study, N-(2,2-Diphenylacetyl)-N'-(naphthalen-1-yl)-thiourea (PANT) was synthesized, and its derivatives showed higher antioxidant activity than ascorbic acid in a DPPH assay. science.gov Another study of novel thiourea derivatives reported moderate radical scavenging activity. jrespharm.comresearchgate.net It was noted that the inclusion of electronegative groups on the main skeleton tended to increase the DPPH radical scavenging properties of the compounds. jrespharm.comresearchgate.net For example, a compound containing a 5-bromo-2-(4-nitrophenyl) group showed the highest activity in its series, with 47.08 ± 0.40% inhibition at 100 µM. jrespharm.comresearchgate.net Conversely, derivatives of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one showed varied DPPH scavenging efficacy depending on the substitution pattern, with a 3,4-dihydroxyl substituted compound showing the strongest effect (77% scavenging). mdpi.com

Table 5: DPPH Radical Scavenging Activity of Thiourea Derivatives

Compound/DerivativeActivity (% Inhibition or IC50)Reference
5-bromo-2-(4-nitrophenyl) containing thiourea (Compound 1)47.08 ± 0.40% at 100 µM jrespharm.comresearchgate.net
5-trifluoromethoxy-2-[(phenylcarbamothioyl) containing thiourea (Compound 8)43.17 ± 3.22% at 100 µM jrespharm.comresearchgate.net
(Z)-5-(3,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 8)77% scavenging at 500 µM mdpi.com
(Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 14)68% scavenging at 500 µM mdpi.com
Unsymmetrical thiourea (Compound IV)64 µg/mL (IC50) nih.gov
Gallic Acid (Standard)92.25 ± 0.14% at 100 µM jrespharm.comresearchgate.net

DNA Binding Properties

The interaction of thiourea derivatives with DNA is a significant area of research, particularly in the context of developing new therapeutic agents. While direct studies on the DNA binding properties of this compound are not extensively detailed in the reviewed literature, research on closely related analogues provides substantial insights into the potential mechanisms and affinities of interaction. These studies consistently highlight the role of the naphthyl group and the thiourea backbone in mediating DNA binding.

Investigations into N-acylthiourea derivatives containing a naphthyl moiety have demonstrated significant interactions with calf thymus DNA (CT-DNA). For example, studies on 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea have revealed that this compound binds to DNA through a combination of intercalation and groove binding. nih.gov This dual mode of interaction is a common feature for many small molecules that target DNA. The planar naphthyl group is well-suited for intercalating between the base pairs of the DNA double helix, a process that can lead to structural distortions and interfere with DNA replication and transcription.

Spectroscopic techniques, such as UV-Visible spectroscopy and viscosity measurements, are pivotal in elucidating these interactions. In the case of an acyl thiourea derivative, a notable hypochromic effect (a decrease in absorbance intensity) of 57.2% was observed upon increasing concentrations of DNA. rsc.org This phenomenon is a strong indicator of intercalation, as the stacking of the molecule between DNA base pairs alters the electronic transitions of the chromophore. Furthermore, a negative Gibbs free energy change (ΔG) of -28.42 kJ mol⁻¹ points to a spontaneous binding process. rsc.org

Molecular docking studies further corroborate these experimental findings, visualizing the stable conformations of the thiourea derivatives within the DNA grooves. These computational models suggest that interactions, such as hydrogen bonding with the electronegative atoms of the thiourea derivative and the purine (B94841) bases of DNA, contribute to the stability of the complex. nih.govrsc.org Specifically, interactions with the A-T sequences in the DNA groove have been observed. rsc.org

The binding affinity of these compounds to DNA can be quantified by the binding constant (Kb). For an acyl thiourea derivative, a Kb value of 7.9 × 10⁴ M⁻¹ has been reported, a magnitude that is characteristic of both intercalative and groove binding interactions. rsc.org Similarly, metal complexes of N-naphthoyl thiourea derivatives have been shown to exhibit high binding constants in the order of 10⁴ M⁻¹, indicating a strong affinity for DNA. acs.org

The following table summarizes the DNA binding data for a representative N-acyl thiourea derivative, providing a reference for the potential binding characteristics of this compound.

CompoundMethodBinding Constant (K_b) (M⁻¹)Gibbs Free Energy (ΔG) (kJ mol⁻¹)Observed EffectDeduced Binding Mode
N-Acyl Thiourea DerivativeUV-Visible Spectroscopy7.9 × 10⁴-28.4257.2% HypochromismGroove Binding/Intercalation

Data sourced from a study on a related N-acyl thiourea derivative. rsc.org

Catalytic Applications: Organocatalysis

Thiourea (B124793) Derivatives as Organocatalysts in Asymmetric Synthesis

Thiourea derivatives have carved a niche as highly effective organocatalysts, particularly in the realm of asymmetric synthesis. nih.govnih.gov Their efficacy stems from their capacity to form strong hydrogen bonds, a property that distinguishes them from their urea (B33335) counterparts. This hydrogen-bonding capability is pivotal for their role in catalysis, allowing for the activation of electrophiles and the stabilization of transition states, thereby controlling the stereochemical outcome of a reaction. nih.govnih.gov

The development of bifunctional thiourea catalysts, which incorporate a basic moiety such as an amino group alongside the thiourea core, has further expanded their synthetic utility. rsc.orgchimia.ch These catalysts can simultaneously activate both the nucleophile (via the basic site) and the electrophile (via hydrogen bonding from the thiourea), leading to highly efficient and stereoselective transformations. chimia.chresearchgate.net This dual activation model has proven to be a powerful strategy in a variety of asymmetric reactions. chimia.chresearchgate.net

A prominent application of chiral thiourea organocatalysts is in the Michael addition reaction. For instance, bifunctional thioureas have been successfully employed to catalyze the addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity. umich.edulibretexts.org This methodology has been instrumental in the synthesis of biologically important molecules. chimia.chlibretexts.org Similarly, the conjugate addition of ketones to nitroalkenes can be effectively catalyzed by chiral primary amine-thiourea derivatives. libretexts.org

The versatility of thiourea catalysts extends to other important carbon-carbon bond-forming reactions. They have been utilized in asymmetric Strecker synthesis, a method for producing chiral α-amino cyanides, which are precursors to amino acids. libretexts.org Furthermore, these catalysts have shown efficacy in hydrophosphonylation reactions, providing access to enantiomerically enriched α-amino phosphonic acids. libretexts.org

The structural modularity of thiourea catalysts allows for fine-tuning of their steric and electronic properties to suit specific transformations. Derivatives incorporating elements like cinchona alkaloids or diamine backbones have been developed and successfully applied in various asymmetric reactions, including Michael additions and domino reactions. nih.govbeilstein-journals.org

Mechanistic Investigations of Organocatalytic Reactions

The catalytic prowess of thiourea derivatives, including [(naphthalen-1-yl)amino]thiourea, in organocatalytic reactions is rooted in their ability to act as effective hydrogen-bond donors. nih.govnih.gov Mechanistic studies have revealed that the two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with electrophilic substrates, thereby activating them towards nucleophilic attack. harvard.edu This dual hydrogen-bonding interaction is a key feature that underpins their catalytic activity. researchgate.net

In bifunctional thiourea catalysis, a widely accepted mechanism involves the simultaneous activation of both the electrophile and the nucleophile. chimia.chresearchgate.net The thiourea part of the catalyst activates the electrophile, for example, a nitroolefin, by hydrogen bonding to the nitro group. libretexts.org Concurrently, the basic amino group on the catalyst deprotonates the nucleophile, such as a malonate ester, increasing its reactivity. chimia.ch This cooperative activation within a single catalyst molecule leads to a highly organized transition state, which is crucial for achieving high levels of stereocontrol. researchgate.net

Kinetic and computational studies have provided further insights into these catalytic cycles. For instance, in the Michael addition of dicarbonyl compounds to nitroolefins, it has been shown that the appropriate Brønsted basicity of the tertiary amine and the strong hydrogen-bonding ability of the thiourea are both essential for high enantioselectivity. chimia.ch

Mechanistic investigations have also highlighted the importance of the catalyst's structural framework. The chiral scaffold to which the thiourea and the basic group are attached plays a critical role in creating a specific chiral environment around the reacting molecules, thus dictating the stereochemical outcome of the reaction. mostwiedzy.pl The precise spatial arrangement of the hydrogen-bonding donor and the basic site is fundamental to achieving effective stereochemical communication during the catalytic event.

Furthermore, studies have explored the role of non-covalent interactions beyond the primary hydrogen bonding. These secondary interactions can help to preferentially stabilize the transition state leading to the major enantiomer of the product, further enhancing the enantioselectivity of the reaction. harvard.edu The understanding of these intricate mechanistic details is vital for the rational design of new and more efficient thiourea-based organocatalysts for a broader range of asymmetric transformations. harvard.edumostwiedzy.pl

Advanced Materials and Supramolecular Chemistry

Role in Polymer Science and Materials Chemistry

The incorporation of specific functional molecules into polymer matrices is a key strategy for developing advanced materials with tailored properties. [(naphthalen-1-yl)amino]thiourea and its derivatives show promise in this area, particularly as curing agents for epoxy resins.

Thiourea (B124793) derivatives, in general, are known to act as effective curing agents for epoxy resins. d-nb.infonih.gov The curing process involves the reaction of the amine or thiourea groups with the epoxide rings of the resin, leading to the formation of a cross-linked, three-dimensional network. This network structure is responsible for the final mechanical and thermal properties of the cured material. The presence of the bulky naphthalene (B1677914) group in this compound is expected to influence the curing kinetics and the properties of the resulting epoxy polymer. The rigid naphthalene moiety can enhance the thermal stability and mechanical strength of the cured resin by introducing aromatic structures into the polymer backbone. d-nb.inforesearchgate.net

Studies on related thiourea-based curing agents have demonstrated that the structure of the substituent on the thiourea unit plays a crucial role in determining the curing behavior and the final properties of the epoxy system. For instance, the introduction of aromatic groups can lead to higher glass transition temperatures (Tg), improved thermal stability, and enhanced moisture resistance in the cured epoxy resins. researchgate.net While specific data for this compound is not extensively documented in publicly available literature, the established principles of epoxy chemistry suggest its potential to yield high-performance materials.

Table 1: Potential Effects of this compound as an Epoxy Curing Agent

PropertyExpected Influence of this compoundRationale
Glass Transition Temperature (Tg) IncreaseIntroduction of rigid naphthalene groups restricts chain mobility. researchgate.net
Thermal Stability EnhancementThe aromatic structure of naphthalene contributes to higher decomposition temperatures. d-nb.inforesearchgate.net
Mechanical Strength ImprovementThe rigid and bulky nature of the naphthalene moiety can increase the stiffness and strength of the polymer network.
Curing Rate ModerateThe amino and thiourea groups provide reactive sites, while the bulky naphthalene group might introduce steric hindrance, leading to a controlled curing process.

Applications in Molecular Recognition

The thiourea functional group is a well-established motif in the design of synthetic receptors for molecular recognition due to its ability to form strong and directional hydrogen bonds with various guest molecules, particularly anions. The two N-H protons of the thiourea can act as hydrogen bond donors, binding to complementary acceptor sites on a guest species.

The presence of the naphthalene group in this compound adds another dimension to its molecular recognition capabilities. The aromatic surface of the naphthalene moiety can engage in non-covalent interactions, such as π-π stacking, with aromatic guest molecules. This combination of hydrogen bonding and π-π stacking can lead to enhanced binding affinity and selectivity for specific guests.

While direct studies on the molecular recognition properties of this compound are limited, research on analogous naphthyl-thiourea derivatives has demonstrated their potential as sensors for ions and neutral molecules. For example, thiourea-based receptors containing aromatic groups have been shown to be effective in the recognition of anions like fluoride (B91410) and carboxylates. nih.gov The naphthalene unit can also play a role in signaling, as its fluorescence properties can be modulated upon guest binding, providing a mechanism for optical sensing.

Table 2: Potential Molecular Recognition Capabilities of this compound

Target Guest TypePotential Recognition MechanismKey Structural Feature
Anions (e.g., Halides, Carboxylates) Hydrogen bonding between thiourea N-H groups and the anion. nih.govThiourea moiety
Aromatic Molecules π-π stacking interactions between the naphthalene ring and the aromatic guest.Naphthalene moiety
Metal Ions Coordination through the sulfur atom of the thiourea group.Thiourea moiety

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound possesses the necessary structural features to engage in self-assembly, leading to the formation of complex supramolecular architectures.

The primary driving force for the self-assembly of this molecule is the formation of intermolecular hydrogen bonds between the thiourea groups. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, leading to the formation of one-dimensional chains, tapes, or two-dimensional sheets.

Table 3: Factors Influencing the Self-Assembly of this compound

Interaction TypeDescriptionRole in Supramolecular Architecture
Hydrogen Bonding Between the N-H and C=S groups of the thiourea moiety.Formation of primary structural motifs like chains and sheets.
π-π Stacking Between the aromatic rings of the naphthalene groups.Stabilization and direction of the three-dimensional packing.
Van der Waals Forces General attractive forces between molecules.Contribution to the overall stability of the assembly.
Steric Hindrance The bulkiness of the naphthalene group.Influences the geometry and packing efficiency of the molecules.

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